8-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
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Overview
Description
8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a cycloheptapyrrolone core
Preparation Methods
The synthesis of 8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves multiple steps, including the formation of the thiazole ring and the cycloheptapyrrolone core. The synthetic route typically starts with the preparation of the thiazole ring through a condensation reaction between a methoxyphenyl derivative and a thioamide. This intermediate is then subjected to cyclization reactions to form the cycloheptapyrrolone core. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE can be compared with similar compounds such as:
2-Propanone, 1-(4-methoxyphenyl)-: This compound has a similar methoxyphenyl group but lacks the thiazole ring and cycloheptapyrrolone core.
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-ETHOXY-3-METHOXYPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound shares some structural similarities but has different functional groups and a different core structure. The uniqueness of 8-ETHOXY-2-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C24H24N2O3S/c1-6-29-20-9-7-8-19(27)21-14(2)26(15(3)22(20)21)24-25-23(16(4)30-24)17-10-12-18(28-5)13-11-17/h7-13H,6H2,1-5H3 |
InChI Key |
IKLWFALGFCOHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=NC(=C(S3)C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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